COR659

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

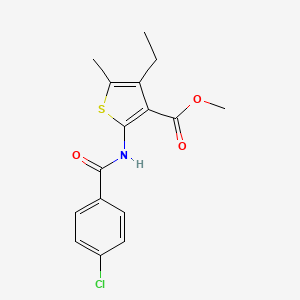

methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c1-4-12-9(2)22-15(13(12)16(20)21-3)18-14(19)10-5-7-11(17)8-6-10/h5-8H,4H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFLALGGEYRGTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

COR659: A Technical Guide to its Dual Mechanism of Action in the Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

COR659 (methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate) is a novel psychoactive compound with a unique dual mechanism of action, functioning as both a positive allosteric modulator (PAM) of the GABAB receptor and an antagonist/inverse agonist at the cannabinoid CB1 receptor.[1][2] Preclinical studies have demonstrated its potential in reducing substance-seeking behaviors, particularly for alcohol and highly palatable foods.[3] This technical guide provides an in-depth overview of the molecular pharmacology of this compound, including its signaling pathways, quantitative preclinical data, and detailed experimental methodologies.

Introduction

The development of pharmacotherapies for substance use disorders is a critical area of research. This compound has emerged as a promising candidate due to its innovative dual-target approach. By simultaneously modulating the principal inhibitory neurotransmitter system in the brain via GABAB receptors and the endocannabinoid system through CB1 receptors, this compound offers a multi-faceted strategy to interfere with the neurobiological circuits underlying addiction and reward.[2][4] This document serves as a comprehensive resource for understanding the intricate mechanism of action of this compound.

Dual Mechanism of Action

This compound's pharmacological profile is characterized by its interaction with two distinct receptor systems in the central nervous system.

Positive Allosteric Modulation of the GABAB Receptor

This compound acts as a positive allosteric modulator of the GABAB receptor. Unlike orthosteric agonists that directly bind to and activate the receptor, PAMs bind to a distinct allosteric site. This binding event does not activate the receptor on its own but rather potentiates the effect of the endogenous agonist, γ-aminobutyric acid (GABA).[4] This leads to an enhanced inhibitory tone in the brain. The anti-addictive properties of this compound, particularly its ability to reduce alcohol self-administration, are largely attributed to this GABAB PAM activity.

Antagonism/Inverse Agonism at the Cannabinoid CB1 Receptor

In addition to its effects on the GABAB receptor, this compound also functions as an antagonist or inverse agonist at the cannabinoid CB1 receptor.[1][4] As an antagonist, it would block the binding of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol, thereby preventing receptor activation. As an inverse agonist, it would bind to the receptor and promote an inactive conformational state, leading to a reduction in the receptor's constitutive activity and producing effects opposite to those of CB1 agonists.[5] This action at the CB1 receptor is believed to underlie this compound's ability to reduce the consumption of highly palatable foods, such as sucrose (B13894) and chocolate.

Signaling Pathways

The dual mechanism of this compound results in the modulation of two distinct intracellular signaling cascades.

GABAB Receptor Signaling Pathway

GABAB receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Upon potentiation by this compound in the presence of GABA, the activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits, initiating downstream signaling events. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

CB1 Receptor Inverse Agonist Signaling Pathway

As an inverse agonist at the CB1 receptor, this compound is thought to stabilize the receptor in an inactive conformation. This prevents the constitutive, agonist-independent activity of the receptor and produces effects opposite to those of a CB1 agonist. Typically, CB1 receptor activation via Gi/o proteins leads to the inhibition of adenylyl cyclase and a decrease in cAMP. Therefore, an inverse agonist like this compound would be expected to disinhibit adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

Quantitative Data

Table 1: In Vivo Efficacy of this compound on Alcohol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats

| Dose (mg/kg, i.p.) | Schedule of Reinforcement | Effect on Lever-Responding for Alcohol (15% v/v) | Reference |

| 2.5, 5, 10 | Fixed Ratio 4 (FR4) | Dose-dependent suppression | |

| 2.5, 5, 10 | Progressive Ratio (PR) | Dose-dependent suppression | |

| 5, 10, 20 | 2-bottle "alcohol vs water" choice | Initial dose-related suppression (up to 70-80%) | N/A |

Table 2: In Vivo Efficacy of this compound on Palatable Food Self-Administration

| Animal Model | Palatable Food | Dose (mg/kg, i.p.) | Schedule of Reinforcement | Effect on Lever-Responding | Reference |

| Sardinian alcohol-preferring (sP) rats | Sucrose solution (1-3% w/v) | 2.5, 5, 10 | FR4 and PR | Suppression | |

| Wistar rats | Chocolate solution (5% w/v Nesquik®) | 2.5, 5, 10 | FR10 and PR | Suppression |

Table 3: In Vivo Efficacy of this compound on Binge-Like Alcohol Drinking

| Animal Model | Dose (mg/kg, i.p.) | Experimental Paradigm | Effect on Alcohol Intake | Reference |

| C57BL/6J mice | 10, 20, 40 | "Drinking in the Dark" (DID) | Effective and selective suppression | [2] |

| Sardinian alcohol-preferring (sP) rats | 10, 20, 40 | 4-bottle "alcohol vs water" choice | Effective and selective suppression | [2] |

Experimental Protocols

The preclinical efficacy of this compound has been evaluated in a series of well-established rodent models of substance use and reward.

Operant Self-Administration of Alcohol

-

Subjects: Male, selectively-bred Sardinian alcohol-preferring (sP) rats.

-

Apparatus: Standard operant conditioning chambers equipped with two levers.

-

Procedure:

-

Training: Rats are trained to press a lever to receive access to a 15% (v/v) alcohol solution. A sucrose-fading procedure is often used to facilitate the acquisition of lever pressing for alcohol.

-

Schedules of Reinforcement:

-

Fixed Ratio (FR): The animal is required to complete a fixed number of responses (e.g., 4 lever presses; FR4) to receive a single reinforcement. This schedule measures the reinforcing efficacy of the substance.

-

Progressive Ratio (PR): The number of responses required for each subsequent reinforcement increases progressively. The "breakpoint," or the highest number of responses an animal is willing to make for a single reinforcement, is used as a measure of motivation.

-

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 2.5, 5, 10 mg/kg) typically 30 minutes before the start of the self-administration session.

-

-

Experimental Workflow:

Binge-Like Alcohol Drinking ("Drinking in the Dark")

-

Subjects: Male C57BL/6J mice.

-

Apparatus: Standard mouse cages with a single bottle.

-

Procedure:

-

Acclimation: Mice are habituated to the procedure, which involves replacing their water bottle with a bottle containing 20% (v/v) alcohol for a 2-4 hour period starting 3 hours into the dark cycle.

-

Testing: On the test day, mice are administered this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle prior to the presentation of the alcohol bottle.

-

Measurement: Alcohol consumption is measured by weighing the bottles before and after the drinking session.

-

-

Experimental Workflow:

Conclusion

This compound represents a novel pharmacological entity with a dual mechanism of action that holds significant promise for the treatment of substance use disorders. Its ability to positively modulate GABAB receptors and antagonize/inversely agonist CB1 receptors allows it to target multiple neurobiological pathways involved in reward and addiction. The preclinical data to date are encouraging, demonstrating efficacy in reducing alcohol and palatable food consumption in rodent models. Further research, including the determination of its in vitro pharmacological parameters and eventual clinical evaluation, is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. The GABAB receptor positive allosteric modulator this compound: In vitro metabolism, in vivo pharmacokinetics in rats, synthesis and pharmacological characterization of metabolically protected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]

- 4. Synthesis and pharmacological characterization of 2-(acylamino)thiophene derivatives as metabolically stable, orally effective, positive allosteric modulators of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

COR659: A Novel Dual-Action Ligand Targeting GABA and Cannabinoid Systems for Addiction and Compulsive Behaviors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

COR659, chemically identified as methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate, is an innovative small molecule exhibiting a unique dual pharmacological profile. It functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor and concurrently as an antagonist or inverse agonist at the cannabinoid type 1 (CB1) receptor.[1][2][3] This composite mechanism of action positions this compound as a promising therapeutic candidate for the treatment of alcohol use disorder (AUD), substance abuse, and other compulsive behaviors such as binge eating.[1][2][4] Preclinical studies have consistently demonstrated its efficacy in reducing alcohol and palatable food consumption and seeking behaviors in rodent models.[1][5][6] This technical guide provides a comprehensive overview of the dual action of this compound, including its effects on receptor signaling, quantitative data from key experiments, detailed experimental methodologies, and its therapeutic potential.

Dual Pharmacological Action of this compound

This compound's therapeutic effects are attributed to its simultaneous modulation of two critical neurotransmitter systems involved in reward, motivation, and inhibitory control: the GABAergic and the endocannabinoid systems.

-

Positive Allosteric Modulation of the GABAB Receptor: As a GABAB PAM, this compound does not directly activate the receptor but enhances the effect of the endogenous agonist, GABA.[1] This potentiation of GABAergic inhibition is a key mechanism for its anti-addictive properties.[1][7]

-

Antagonism/Inverse Agonism at the Cannabinoid CB1 Receptor: this compound also acts as an antagonist or inverse agonist at the CB1 receptor, blocking or reducing its constitutive activity.[1][2][3] This action is particularly relevant to its effects on the consumption of highly palatable foods.[2][5]

This dual action allows this compound to address addictive behaviors through two distinct but complementary pathways.

Action on the GABAB Receptor Signaling Pathway

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.

Signaling Pathway

Upon binding of GABA, the GABAB receptor activates inhibitory Gi/Go proteins, leading to:

-

Inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron.

-

Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

This compound, as a PAM, binds to an allosteric site on the GABAB receptor, enhancing the affinity and/or efficacy of GABA and thereby potentiating these downstream inhibitory effects.

Figure 1: this compound enhances GABA-mediated signaling at the GABAB receptor.

Action on the Cannabinoid CB1 Receptor Signaling Pathway

The CB1 receptor is another GPCR that is a key component of the endocannabinoid system, playing a significant role in regulating appetite, mood, and memory.

Signaling Pathway

CB1 receptors are primarily activated by endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). Similar to GABAB receptors, they couple to Gi/Go proteins, leading to:

-

Inhibition of adenylyl cyclase.

-

Modulation of ion channels (activation of GIRKs and inhibition of VGCCs).

-

Activation of mitogen-activated protein kinase (MAPK) pathways.

As an antagonist/inverse agonist, this compound blocks the binding of endocannabinoids or reduces the receptor's basal activity, thereby attenuating these signaling cascades.

Figure 2: this compound antagonizes endocannabinoid signaling at the CB1 receptor.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Receptor | Assay | Value | Reference |

| Potency (EC50) | GABAB | [35S]GTPγS binding | ~250 nM | [8] |

| Efficacy | GABAB | [35S]GTPγS binding | Potentiates GABA effect | [8] |

| Antagonist Activity (IC50) | CB1 | [35S]GTPγS binding | ~1 µM | [8] |

Table 2: In Vivo Efficacy of this compound in Rodent Models of Addiction

| Model | Species | Doses (mg/kg, i.p.) | Effect | Reference |

| Alcohol Self-Administration | Sardinian alcohol-preferring (sP) rats | 2.5, 5, 10 | Suppressed lever-responding for alcohol | [5] |

| Binge-like Alcohol Drinking | C57BL/6J mice and sP rats | 10, 20, 40 | Suppressed intake of intoxicating amounts of alcohol | [4] |

| Chocolate Self-Administration | Wistar rats | 2.5, 5, 10 | Suppressed lever-responding for chocolate | [5] |

| Cue-Induced Reinstatement of Alcohol Seeking | sP rats | 2.5, 5, 10 | Suppressed reinstatement | [6] |

| Cue-Induced Reinstatement of Chocolate Seeking | Wistar rats | 2.5, 5, 10 | Suppressed reinstatement | [5] |

| Locomotor Activity (in response to drugs of abuse) | CD1 mice | 10, 20 | Reduced or suppressed hyperactivity induced by cocaine, amphetamine, nicotine, and morphine | [9] |

Detailed Experimental Protocols

The following are representative protocols for key in vivo experiments used to characterize the anti-addictive properties of this compound.

Operant Self-Administration of Alcohol

This paradigm assesses the reinforcing properties of alcohol.

Figure 3: Workflow for operant alcohol self-administration experiments.

Cue-Induced Reinstatement of Drug Seeking

This model mimics relapse to drug-seeking behavior triggered by environmental cues.

References

- 1. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAergic signaling in alcohol use disorder and withdrawal: pathological involvement and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The GABAB receptor positive allosteric modulator this compound: In vitro metabolism, in vivo pharmacokinetics in rats, synthesis and pharmacological characterization of metabolically protected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppressing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on locomotor hyperactivity induced by different drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

COR659: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of COR659, a novel compound with potential therapeutic applications. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Chemical Structure and Properties

This compound is a 2-acylaminothiophene derivative.[1][2][3] Its chemical identity and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl 2-[(4-chlorophenyl)formamido]-4-ethyl-5-methylthiophene-3-carboxylate | [4] |

| Molecular Formula | C16H16ClNO3S | [1][5] |

| Molecular Weight | 337.82 g/mol | [1][5] |

| CAS Number | 544450-68-2 | [1][5] |

| SMILES String | CCc1c(C)sc(NC(=O)c2ccc(Cl)cc2)c1C(=O)OC | [1] |

| Appearance | Solid, Off-white to light yellow | [5] |

| Solubility | DMSO: 25 - 33.33 mg/mL (74.00 - 98.66 mM) | [1][5] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 2 mg/mL (5.92 mM) | [1] | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Biological and Pharmacological Properties

This compound exhibits a unique dual mechanism of action, functioning as a positive allosteric modulator (PAM) of the GABAB receptor and as an antagonist/inverse agonist at the cannabinoid CB1 receptor .[1][2][6][7] This composite pharmacology contributes to its distinct behavioral effects.

Mechanism of Action

-

GABAB Receptor Positive Allosteric Modulation: this compound enhances the function of the GABAB receptor, which is a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system.[6] Positive allosteric modulators like this compound bind to a site on the receptor distinct from the endogenous ligand (GABA) and increase the receptor's response to GABA.[6]

-

Cannabinoid CB1 Receptor Antagonism/Inverse Agonism: this compound also acts on the CB1 receptor, another GPCR.[7] As an antagonist, it blocks the action of endogenous cannabinoids. As an inverse agonist, it may reduce the constitutive activity of the receptor.[7]

Pharmacological Effects

Preclinical studies in rodent models have demonstrated that this compound can:

-

Suppress the self-administration of alcohol, sucrose (B13894), and chocolate.[4]

-

Reduce binge-like alcohol drinking.[8]

-

The effects on alcohol self-administration are partially mediated by its action on GABAB receptors, while the reduction in palatable food intake is primarily attributed to its interaction with the CB1 receptor.[4]

Signaling Pathways

The dual mechanism of action of this compound impacts two distinct signaling pathways.

GABAB Receptor Signaling Pathway

As a positive allosteric modulator of the GABAB receptor, this compound enhances the inhibitory effects of GABA. GABAB receptors are coupled to Gi/o proteins.[1][2][6] Upon activation, the G-protein dissociates into Gαi/o and Gβγ subunits, leading to:

-

Inhibition of adenylyl cyclase by Gαi/o, which reduces intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels by the Gβγ subunit, leading to membrane hyperpolarization.

-

Inhibition of voltage-gated calcium channels (VGCCs) by the Gβγ subunit, which reduces neurotransmitter release.

Cannabinoid CB1 Receptor Inverse Agonist Signaling Pathway

As a CB1 receptor antagonist/inverse agonist, this compound blocks or reduces the basal signaling activity of this receptor, which is also primarily coupled to Gi/o proteins.[7] This leads to an increase in adenylyl cyclase activity (disinhibition) and subsequent downstream effects.

Experimental Protocols

Detailed experimental protocols for this compound are proprietary to the developing institutions. However, based on published literature, the following sections outline the general methodologies used to characterize this compound.

[³⁵S]GTPγS Binding Assay

This assay is used to determine the functional activity of G-protein coupled receptors. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Objective: To assess the effect of this compound on GABAB and CB1 receptor-mediated G-protein activation.

General Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay:

-

In a 96-well plate, add membrane preparation, GDP, and the test compound (this compound) at various concentrations.

-

For GABAB receptor assays, include a sub-maximal concentration of GABA.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from total binding.

-

Plot the concentration-response curves to determine the EC50 (for agonists/PAMs) or IC50 (for antagonists/inverse agonists) and the Emax.

-

Operant Self-Administration in Rats

This behavioral paradigm is used to assess the reinforcing properties of a substance and the potential of a test compound to reduce substance-seeking behavior.

Objective: To evaluate the effect of this compound on alcohol and palatable food self-administration.

General Procedure:

-

Animal Model:

-

Use of specific rat strains, such as Sardinian alcohol-preferring (sP) rats for alcohol self-administration and Wistar rats for palatable food (e.g., chocolate or sucrose solution) self-administration.[4]

-

-

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.

-

-

Training:

-

Rats are trained to press a lever to receive a liquid reward (e.g., 15% v/v alcohol solution or a 5% w/v chocolate solution).[9]

-

Training is typically conducted under a specific schedule of reinforcement, such as a fixed-ratio (FR) or progressive-ratio (PR) schedule.

-

-

Testing:

-

Once stable lever-pressing behavior is established, rats are pre-treated with various doses of this compound or vehicle via intraperitoneal (i.p.) injection before the self-administration session.[8]

-

The number of lever presses and the amount of liquid consumed are recorded.

-

-

Data Analysis:

-

Compare the responding and consumption between the this compound-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).

-

Conclusion

This compound is a promising research compound with a novel dual mechanism of action that targets both the GABAergic and endocannabinoid systems. Its ability to reduce the self-administration of alcohol and palatable foods in preclinical models suggests its potential for further investigation in the context of addiction and compulsive behaviors. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. Further research is warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]

- 6. neurology.org [neurology.org]

- 7. ashpublications.org [ashpublications.org]

- 8. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of COR659: A Dual-Target Modulator for Addiction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

COR659, chemically identified as methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate, is a novel small molecule that has garnered significant interest for its potential therapeutic application in the treatment of substance use disorders.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. It features a dual mechanism of action, functioning as a positive allosteric modulator (PAM) of the GABAB receptor and an antagonist/inverse agonist at the cannabinoid CB1 receptor.[1][2] Preclinical studies have demonstrated its efficacy in reducing alcohol and palatable food self-administration in rodent models, suggesting a promising profile for combating addictive behaviors. This document details the available quantitative data, experimental protocols, and key signaling pathways associated with this compound.

Discovery and Rationale

The development of this compound stemmed from research into novel therapeutic agents for addiction. The rationale for its dual-target mechanism lies in the complex neurobiology of addictive disorders, which involves dysregulation of multiple neurotransmitter systems. The GABAergic system, particularly the GABAB receptor, plays a crucial role in modulating neuronal excitability and is implicated in the reinforcing effects of drugs of abuse. Positive allosteric modulators of the GABAB receptor are sought after as they offer a more nuanced modulation of the receptor compared to direct agonists, potentially with a better side-effect profile.

Simultaneously, the endocannabinoid system, through the CB1 receptor, is a key player in reward processing and appetite regulation. Antagonism of the CB1 receptor has been a therapeutic strategy for obesity and related metabolic disorders, and has also shown potential in reducing drug-seeking behaviors. This compound was designed to concurrently target both the GABAB and CB1 receptors, aiming for a synergistic effect in curbing the motivation to consume rewarding substances.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single document, the synthesis of its analogues has been described in the scientific literature. The synthesis of 2-(acylamino)thiophene derivatives, the chemical class to which this compound belongs, typically involves a multi-step process. Based on available information, a plausible synthetic route for this compound is outlined below.

Logical Synthesis Workflow:

Caption: A logical workflow for the synthesis of this compound.

Key Steps in the Synthesis:

-

Preparation of the Thiophene (B33073) Core: The synthesis would likely begin with the construction of the substituted thiophene ring, specifically methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate. This could be achieved through a Gewald reaction or similar multi-component reaction.

-

Acylation: The key step would be the acylation of the 2-amino group of the thiophene intermediate with 4-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

-

Purification: The crude product would then be purified using standard techniques such as column chromatography to yield the final compound, this compound.

Mechanism of Action

This compound exhibits a unique dual mechanism of action, which is central to its therapeutic potential.

Positive Allosteric Modulation of the GABAB Receptor

This compound acts as a positive allosteric modulator (PAM) of the GABAB receptor. This means that it does not directly activate the receptor on its own but enhances the effect of the endogenous agonist, GABA. This modulation leads to an increased inhibitory tone in the nervous system.

Antagonism/Inverse Agonism at the Cannabinoid CB1 Receptor

In addition to its effect on the GABAB receptor, this compound also functions as an antagonist or inverse agonist at the CB1 receptor. By blocking the activity of this receptor, this compound can interfere with the rewarding effects of drugs and palatable foods.

Signaling Pathway of this compound's Dual Action:

References

COR659: A Technical Guide to its Function as a Cannabinoid CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

COR659, chemically identified as methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate, is a novel investigational compound with a unique dual mechanism of action. It functions as a positive allosteric modulator (PAM) of the GABAB receptor and concurrently acts as an antagonist or inverse agonist at the cannabinoid CB1 receptor.[1][2][3] This dual activity has positioned this compound as a compound of interest for the potential treatment of substance use disorders, particularly alcoholism, and conditions related to the consumption of highly palatable foods.[4][5]

This technical guide provides an in-depth overview of the available preclinical data and methodologies used to characterize the CB1 receptor antagonist activity of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Mechanism of Action at the CB1 Receptor

The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is a key component of the endocannabinoid system. Its activation by endogenous cannabinoids or exogenous agonists typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) signaling pathways.

As a CB1 receptor antagonist, this compound is hypothesized to bind to the receptor and block the effects of endogenous cannabinoids and other agonists. Evidence suggests that this antagonism may underlie its ability to reduce the rewarding effects of palatable food.[4] The antagonist/inverse agonist properties of this compound have been investigated using in vitro functional assays.[2]

In Vitro Pharmacological Data

The in vitro activity of this compound at the CB1 receptor has been primarily characterized using [35S]GTPγS binding assays. This functional assay measures the extent of G-protein activation upon receptor stimulation. While the primary literature confirms the use of this assay, specific quantitative data such as IC50 and Ki values from these studies are not publicly available in the abstracts and would be contained within the full-text articles.

Table 1: In Vitro Functional Activity of this compound at the CB1 Receptor

| Assay Type | Receptor | Species | Agonist | Parameter | Value | Reference |

|---|---|---|---|---|---|---|

| [35S]GTPγS Binding | CB1 | Rat/Human | CP55,940 | IC50 | Data not available in abstract | [2] |

| [35S]GTPγS Binding | CB1 | Rat/Human | CP55,940 | % Inhibition | Data not available in abstract |[2] |

Note: Specific quantitative values are pending review of the full-text publication by Ferlenghi et al., 2020.

In Vivo Preclinical Evidence

Preclinical studies in rodent models have demonstrated the efficacy of this compound in reducing behaviors associated with alcohol and palatable food consumption. These in vivo findings provide functional evidence of its CB1 receptor antagonist activity.

Table 2: Summary of In Vivo Effects of this compound | Animal Model | Behavior Assessed | Doses (mg/kg, i.p.) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Sardinian alcohol-preferring (sP) rats | Alcohol Self-Administration | 2.5, 5, 10 | Suppressed lever-responding for alcohol.[4] | | Wistar rats | Chocolate Self-Administration | 2.5, 5, 10 | Suppressed lever-responding for a chocolate solution.[4] | | sP rats | Cue-Induced Reinstatement of Alcohol Seeking | 2.5, 5, 10 | Suppressed reinstatement of alcohol-seeking behavior.[1] | | C57BL/6J mice and sP rats | Binge-like Alcohol Drinking | 10, 20, 40 | Reduced alcohol intake.[1] |

The reduction in chocolate self-administration by this compound was fully blocked by the CB1 receptor antagonist AM4113, strongly suggesting that this behavioral effect is mediated through its action at the CB1 receptor.[4]

Experimental Protocols

[35S]GTPγS Binding Assay

This protocol is a standard method for assessing the functional activity of ligands at G-protein coupled receptors. The specific parameters used in the characterization of this compound would be detailed in the full-text of Ferlenghi et al., 2020.

Objective: To determine the antagonist/inverse agonist activity of this compound at the CB1 receptor by measuring its effect on agonist-stimulated [35S]GTPγS binding to cell membranes expressing the CB1 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human or rat CB1 receptor.

-

[35S]GTPγS (radioligand)

-

GTPγS (unlabeled, for non-specific binding determination)

-

CP55,940 (a potent CB1 receptor agonist)

-

This compound (test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)

-

GDP (Guanosine diphosphate)

-

Scintillation cocktail

-

Glass fiber filters

-

Cell harvester and scintillation counter

Procedure:

-

Membrane Preparation: Cell membranes expressing the CB1 receptor are prepared and protein concentration is determined.

-

Assay Setup: In a 96-well plate, incubate cell membranes (e.g., 10-20 µg protein/well) with GDP (e.g., 10 µM) in assay buffer.

-

Compound Addition: Add increasing concentrations of this compound or vehicle. For antagonist mode, a fixed concentration of the agonist (e.g., CP55,940 at its EC80) is also added.

-

Initiation of Reaction: Add [35S]GTPγS (e.g., 0.1 nM) to all wells to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding and calculate the IC50 value for this compound's inhibition of agonist-stimulated [35S]GTPγS binding.

In Vivo Self-Administration Studies

The following is a generalized protocol based on the descriptions in Maccioni et al., 2017.

Objective: To evaluate the effect of this compound on the operant self-administration of alcohol or a palatable chocolate solution in rats.

Animals:

-

Sardinian alcohol-preferring (sP) rats for alcohol self-administration.

-

Wistar rats for chocolate self-administration.

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.

Procedure:

-

Training: Rats are trained to press a lever to receive a liquid reward (15% v/v alcohol or 5% w/v chocolate solution) on a fixed-ratio (FR) or progressive-ratio (PR) schedule of reinforcement. The other lever is inactive.

-

Baseline: Once stable responding is achieved, baseline self-administration rates are recorded.

-

Drug Administration: this compound (2.5, 5, 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the start of the self-administration session.

-

Testing: The number of lever presses on both the active and inactive levers, and the amount of liquid consumed are recorded during the session.

-

Data Analysis: The effects of the different doses of this compound on lever pressing and liquid consumption are compared to vehicle treatment using appropriate statistical methods.

CB1 Receptor Signaling Pathways

Activation of the CB1 receptor by an agonist initiates several intracellular signaling cascades. As an antagonist, this compound blocks these downstream effects.

Conclusion

This compound is a promising preclinical candidate with a dual pharmacological profile, targeting both the GABAergic and endocannabinoid systems. Its activity as a CB1 receptor antagonist has been demonstrated through its ability to block the rewarding effects of palatable food in vivo, an effect that is mechanistically linked to the CB1 receptor. While in vitro functional data confirms its action at the CB1 receptor, a complete quantitative profile requires access to the full-text primary literature. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and similar compounds. Further research is warranted to fully elucidate the therapeutic potential of this dual-action molecule.

References

- 1. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of COR659: A Novel GABAergic Modulator for Alcohol Addiction

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for COR659, a novel positive allosteric modulator (PAM) of the GABAB receptor, in the context of alcohol addiction. The following sections detail the quantitative effects of this compound on alcohol consumption in various rodent models, provide in-depth experimental protocols for key studies, and illustrate the proposed signaling pathways through which this compound exerts its effects.

Data Presentation: Quantitative Effects of this compound on Alcohol Intake

The efficacy of this compound in reducing alcohol consumption has been evaluated in different preclinical models, primarily utilizing C57BL/6J mice and Sardinian alcohol-preferring (sP) rats. The data consistently demonstrate a dose-dependent reduction in alcohol intake.

| Animal Model | Experimental Paradigm | This compound Doses (mg/kg, i.p.) | Outcome Measure | Results | Reference |

| C57BL/6J Mice | Drinking in the Dark (DID) | 10, 20, 40 | Alcohol Intake (g/kg) | Statistically significant and dose-dependent suppression of binge-like alcohol intake.[1] Initial suppression of up to 70-80% compared to vehicle.[2] | [1][2] |

| Sardinian alcohol-preferring (sP) Rats | 4-bottle "alcohol vs. water" choice | 10, 20, 40 | Alcohol Intake (g/kg) | Effective and selective suppression of the intake of intoxicating amounts of alcohol.[1] | [1] |

| Sardinian alcohol-preferring (sP) Rats | 2-bottle "alcohol vs. water" choice | 5, 10, 20 | Alcohol Intake (g/kg/session) | Initial dose-related suppression of alcohol intake (up to 70-80% compared to vehicle; P < .0001).[2] | [2] |

| Sardinian alcohol-preferring (sP) Rats | Operant Self-Administration (Fixed Ratio 4) | 2.5, 5, 10 | Lever-responding for alcohol | Suppressed lever-responding for 15% (v/v) alcohol.[3] | [3] |

| Sardinian alcohol-preferring (sP) Rats | Operant Self-Administration (Progressive Ratio) | 2.5, 5, 10 | Breakpoint for alcohol | Suppressed lever-responding for 15% (v/v) alcohol.[3] | [3] |

| Sardinian alcohol-preferring (sP) Rats | Cue-Induced Reinstatement | Not Specified | Alcohol-Seeking Behavior | Acute administration suppressed cue-induced reinstatement of alcohol-seeking behavior.[1] | [1] |

Note: While initial administrations of this compound show significant efficacy, one study reported the development of tolerance to its anti-alcohol effects after 2-4 consecutive daily administrations in both mice and rats.[2]

Experimental Protocols

"Drinking in the Dark" (DID) Paradigm in C57BL/6J Mice

This model is designed to induce binge-like alcohol consumption in mice.[4]

-

Animals: Male C57BL/6J mice are typically used.[2]

-

Housing: Mice are singly housed to accurately measure individual consumption.[5]

-

Procedure:

-

Three hours into the dark cycle, the water bottle is removed from the cage.[5]

-

The water bottle is replaced with a bottle containing a 20% (v/v) ethanol (B145695) solution.[2][4]

-

Mice are given access to the ethanol solution for a limited period, typically 2 to 4 hours.[4][5]

-

Following the access period, the ethanol bottle is replaced with the water bottle.

-

Alcohol consumption is measured by weighing the bottles before and after the access period.

-

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) prior to the start of the drinking session.[2]

Alcohol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats

This operant conditioning model assesses the reinforcing properties of alcohol.

-

Animals: Male Sardinian alcohol-preferring (sP) rats, which have been selectively bred for high alcohol preference and consumption, are used.[3][6]

-

Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.

-

Procedure:

-

Training: Rats are trained to press a lever to receive a reward, which is a 15% (v/v) alcohol solution.[3]

-

Fixed Ratio (FR) Schedule: The rat must press the lever a fixed number of times (e.g., 4 times for an FR4 schedule) to receive a single delivery of the alcohol solution.[3]

-

Progressive Ratio (PR) Schedule: The number of lever presses required to receive the alcohol solution increases with each subsequent reward. The "breakpoint" is the highest number of presses the rat is willing to make to obtain the alcohol, indicating its motivation.[3]

-

-

Drug Administration: this compound or vehicle is administered i.p. before the self-administration session.[3]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is as a positive allosteric modulator (PAM) of the GABAB receptor.[1] Additionally, preclinical evidence suggests a potential interaction with the cannabinoid CB1 receptor system, which is also implicated in alcohol-related behaviors.[3]

Proposed GABAergic Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound modulates GABAergic signaling to reduce alcohol's reinforcing effects.

Caption: this compound enhances GABA's inhibitory effect via GABAB receptors.

Experimental Workflow for Preclinical Evaluation of this compound

The logical flow for testing a compound like this compound for its anti-addiction potential is depicted below.

Caption: A typical preclinical testing cascade for anti-addiction compounds.

Proposed Dual-Action Mechanism of this compound

Evidence suggests that this compound's effects may not be solely mediated by GABAB receptors. Pretreatment with a GABAB receptor antagonist only partially blocks the reduction in alcohol self-administration, while a cannabinoid CB1 receptor antagonist can block its effects on the consumption of other rewarding substances like chocolate.[3] This suggests a composite mechanism of action.

Caption: this compound's dual action on GABAB and potentially CB1 receptors.

References

- 1. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. “Drinking in the Dark” (DID): A Simple Mouse Model of Binge-Like Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. “Drinking in the Dark” (DID) Procedures: A Model of Binge-Like Ethanol Drinking in Non-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sardinian alcohol-preferring rats: a genetic animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effects of COR659 on Palatable Food Consumption in Rodent Models: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the preclinical evidence surrounding COR659 and its effects on palatable food consumption in rats. This compound is a novel compound characterized by a dual pharmacological mechanism: it acts as a positive allosteric modulator (PAM) of the GABAB receptor and as an antagonist or inverse agonist at the cannabinoid CB1 receptor.[1] This document synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and visualizes the underlying signaling pathways and experimental workflows. The findings suggest that this compound significantly attenuates the intake of highly palatable foods, indicating its potential as a therapeutic agent for eating disorders characterized by excessive consumption of such foods.

Introduction

The overconsumption of highly palatable, energy-dense foods is a significant contributor to the rising prevalence of obesity and related metabolic disorders. The rewarding properties of these foods can drive consumption beyond homeostatic needs, a behavior that shares neurobiological substrates with substance use disorders. Consequently, pharmacological interventions targeting the neural circuits of reward and motivation are of considerable interest.

This compound has emerged as a promising candidate in this area. Its unique dual mechanism of action targets two key neuromodulatory systems implicated in feeding behavior: the GABAergic and the endocannabinoid systems.[1] This whitepaper will provide a comprehensive overview of the preclinical studies investigating the efficacy of this compound in reducing palatable food consumption in rat models.

Mechanism of Action

This compound's pharmacological profile is defined by its interaction with two distinct receptor systems:

-

GABAB Receptor Positive Allosteric Modulation: As a PAM at the GABAB receptor, this compound enhances the effect of the endogenous ligand, GABA, without directly activating the receptor itself. GABAB receptors are G-protein coupled receptors that mediate inhibitory neurotransmission. Their activation is generally associated with a reduction in neuronal excitability.

-

Cannabinoid CB1 Receptor Antagonism/Inverse Agonism: this compound also acts as an antagonist or inverse agonist at the CB1 receptor. The endocannabinoid system, and particularly the CB1 receptor, is a well-established regulator of appetite and food reward. Activation of CB1 receptors typically promotes food intake, especially of palatable foods.[2] Therefore, blocking these receptors is a logical strategy to reduce food consumption.

This dual mechanism suggests that this compound may reduce the motivation for and consumption of palatable food by both enhancing inhibitory tone in relevant neural circuits and blocking the pro-phagic and rewarding effects mediated by the endocannabinoid system.

Experimental Protocols

The effects of this compound on palatable food consumption have been evaluated using established rodent behavioral paradigms. The following are detailed methodologies from key studies.

Operant Self-Administration of a Chocolate-Flavored Beverage

This model assesses the motivation to work for a palatable food reward.

-

Subjects: Male Wistar rats.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and associated auditory and visual cues.

-

Palatable Food: A 5% (w/v) solution of Nesquik® chocolate powder in water.

-

Training Procedure:

-

Acquisition: Rats are trained to press one of two levers (the "active" lever) to receive a small volume of the chocolate solution. The other lever ("inactive") has no programmed consequences.

-

Schedules of Reinforcement:

-

Fixed Ratio (FR): Initially, a continuous reinforcement schedule (FR1) is used, where each press on the active lever delivers a reward. This is then increased to a higher fixed ratio, such as FR10, requiring ten lever presses for each reward.

-

Progressive Ratio (PR): To measure the motivational value of the reward, a PR schedule is implemented. In this schedule, the number of lever presses required for each subsequent reward increases systematically. The "breakpoint," or the last completed ratio before the cessation of responding, is used as a measure of the animal's motivation.

-

-

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 2.5, 5, and 10 mg/kg) prior to the operant session.

-

Data Collection: The primary dependent variables are the number of rewards earned and the number of presses on the active and inactive levers. Under the PR schedule, the breakpoint is the key measure.

Model of Overeating of Palatable Food

This paradigm evaluates the effect of this compound on the consumption of a solid palatable food in satiated animals.

-

Subjects: Male rats.

-

Palatable Food: Highly palatable, calorie-rich Danish butter cookies.

-

Procedure:

-

Habituation: Rats are habituated to a restricted feeding schedule, receiving standard rat chow for 3 hours per day.

-

Binge Session: Every four days, following the 3-hour chow feeding session, rats are given access to the Danish butter cookies for 1 hour. This is a time when they are already satiated from the chow.

-

-

Drug Administration: this compound is administered i.p. at various doses (e.g., 2.5, 5, and 10 mg/kg) before the start of the cookie-feeding session.[1]

-

Data Collection: The amount (in grams) of cookies consumed and the corresponding caloric intake are measured.

Data Presentation

The following tables summarize the quantitative findings from studies investigating the effects of this compound on palatable food consumption in rats.

| Experiment | Palatable Food | Schedule of Reinforcement | Dose of this compound (mg/kg, i.p.) | Effect on Number of Rewards/Lever Presses | Reference |

| Operant Self-Administration | 5% Nesquik® Chocolate Solution | Fixed Ratio 10 (FR10) | 2.5, 5, 10 | Dose-dependent and significant suppression of lever-responding. | Maccioni et al. |

| Operant Self-Administration | 5% Nesquik® Chocolate Solution | Progressive Ratio (PR) | 2.5, 5, 10 | Dose-dependent and significant suppression of breakpoint. | Maccioni et al. |

| Operant Self-Administration | 1-3% Sucrose Solution | Fixed Ratio 4 (FR4) & Progressive Ratio (PR) | 2.5, 5, 10 | Dose-dependent and significant suppression of lever-responding and breakpoint. | Maccioni et al. |

| Experiment | Palatable Food | Dose of this compound (mg/kg, i.p.) | Effect on Food Intake (g) and Caloric Intake | Reference |

| Overeating Model | Danish Butter Cookies | 2.5, 5, 10 | Substantial decrease in the intake of cookies and calories from cookies at all tested doses.[1] | Colombo et al. |

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Caption: Dual mechanism of this compound action.

Experimental Workflow for Operant Self-Administration

Caption: Operant self-administration workflow.

Logical Relationship in the Overeating Model

Discussion

The preclinical data strongly suggest that this compound is effective in reducing the consumption of and motivation for highly palatable foods in rats. This effect is likely attributable to its dual mechanism of action. By enhancing GABAergic inhibition and blocking CB1 receptor signaling, this compound appears to target two critical and distinct pathways involved in the regulation of food reward and intake.

The consistent dose-dependent reduction in both operant responding for a chocolate solution and the overconsumption of cookies in satiated rats highlights the robust anorectic profile of this compound specifically for palatable foods. Notably, the blockade of this compound's effect on chocolate self-administration by a CB1 receptor antagonist further underscores the importance of this component of its mechanism in mediating its effects on palatable food intake.

Conclusion

This compound represents a novel and promising pharmacological agent for the potential treatment of eating disorders characterized by the overconsumption of palatable food. Its dual mechanism of action, targeting both the GABAB and CB1 receptor systems, provides a multi-faceted approach to modulating the complex neurobiology of food reward. Further research is warranted to fully elucidate the neural circuits through which this compound exerts its effects and to evaluate its therapeutic potential in more complex models of eating behavior and ultimately in clinical populations. This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge regarding this compound and to inform future investigations in this area.

References

In Vivo Characterization of COR659's Anti-Addictive Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo characterization of COR659, a novel compound with demonstrated anti-addictive properties. The following sections detail the experimental evidence for its efficacy in rodent models of addiction, its unique dual mechanism of action, and the specific methodologies employed in these pivotal studies.

Core Findings on Anti-Addictive Efficacy

This compound has been investigated for its potential to treat alcohol and substance use disorders, demonstrating significant effects in reducing drug-seeking and consumption behaviors in preclinical models.[1] The compound, chemically identified as methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate, has shown promise in mitigating the reinforcing properties of various substances of abuse.[2][3]

Quantitative Data Summary

The anti-addictive properties of this compound have been quantified across several rodent behaviors related to addiction. The data below summarizes the key findings from these studies.

| Behavioral Assay | Animal Model | Drug of Abuse | This compound Doses (i.p.) | Key Findings | Reference |

| Alcohol Self-Administration | Sardinian alcohol-preferring (sP) rats | Alcohol (15% v/v) | 2.5, 5, 10 mg/kg | Suppressed lever-responding for alcohol under both fixed ratio (FR4) and progressive ratio (PR) schedules of reinforcement. More potent and effective than the reference GABA-B PAM, GS39783.[4] | [4] |

| Binge-Like Alcohol Drinking | C57BL/6J mice and sP rats | Alcohol (10%, 20%, 30% v/v) | 10, 20, 40 mg/kg | Effectively and selectively suppressed the intake of intoxicating amounts of alcohol.[5] | [5] |

| Cue-Induced Reinstatement of Alcohol Seeking | Sardinian alcohol-preferring (sP) rats | Alcohol | Not specified in abstract | Acute treatment suppressed the reinstatement of alcohol-seeking behavior induced by alcohol-associated cues.[1] | [1] |

| Chronic Treatment for Alcohol Self-Administration | Sardinian alcohol-preferring (sP) rats | Alcohol | Not specified in abstract | Repeated treatment over 10 consecutive days effectively suppressed lever-responding for alcohol with limited development of tolerance.[1] | [1] |

| Locomotor Stimulation | CD1 mice | Cocaine, Amphetamine, Nicotine, Morphine | Not specified in abstract | Prevented locomotor stimulation induced by various drugs of abuse at doses lower than those causing sedation.[1] | [1] |

| Chocolate Self-Administration | Wistar rats | Chocolate solution (5% w/v Nesquik®) | 2.5, 5, 10 mg/kg | Reduced chocolate self-administration.[2] | [2] |

Mechanism of Action

This compound exhibits a unique composite mechanism of action, which is believed to be central to its anti-addictive properties.[1][3] It acts as a positive allosteric modulator (PAM) of the GABA-B receptor and also demonstrates antagonism or inverse agonism at the cannabinoid CB1 receptor.[1][2][3] This dual action allows it to modulate multiple neurotransmitter systems implicated in reward and addiction.[6][7]

The GABA-B receptor modulation is primarily responsible for the reduction in alcohol self-administration.[4] Pre-treatment with a GABA-B receptor antagonist partially blocks the effects of this compound on alcohol consumption.[4] Conversely, the effects of this compound on the consumption of palatable foods (e.g., chocolate) are mediated by its action on the CB1 receptor, as these effects are blocked by a CB1 receptor antagonist.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's anti-addictive properties.

Operant Self-Administration Studies

These experiments are designed to model the voluntary consumption of drugs of abuse.

-

Subjects: Selectively bred Sardinian alcohol-preferring (sP) rats or Wistar rats were used for alcohol and chocolate self-administration studies, respectively.[1][2]

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.

-

Procedure:

-

Training: Rats were trained to press a lever to receive a liquid reward (e.g., 15% v/v alcohol or 5% w/v chocolate solution).[2]

-

Schedules of Reinforcement:

-

Fixed Ratio (FR): A set number of lever presses is required for each reward. For example, under an FR4 schedule, the rat must press the lever four times to receive a single reward.[4]

-

Progressive Ratio (PR): The number of lever presses required for each subsequent reward increases. This schedule is used to measure the motivation for the drug.[5]

-

-

Drug Administration: this compound or a vehicle control was administered intraperitoneally (i.p.) at specified doses prior to the self-administration session.[4][5]

-

Data Collection: The number of lever presses on the active (reward-delivering) and inactive levers, and the total volume of liquid consumed were recorded.

-

Cue-Induced Reinstatement of Alcohol Seeking

This model is used to study relapse behavior.

-

Subjects: Sardinian alcohol-preferring (sP) rats previously trained in alcohol self-administration.[1]

-

Procedure:

-

Acquisition: Rats were trained to self-administer alcohol as described above.

-

Extinction: Lever pressing was extinguished by replacing the alcohol reward with water and removing alcohol-associated cues.

-

Reinstatement Test: After extinction, the rats were administered this compound or a vehicle. They were then placed back in the operant chambers and presented with the alcohol-associated cues (e.g., cue lights and the sound of the delivery pump) without the presence of alcohol.[2]

-

Data Collection: The number of lever presses on the previously active lever was recorded as a measure of alcohol-seeking behavior.[2]

-

Binge-Like Drinking Paradigms

These models are designed to mimic excessive, binge-like alcohol consumption.

-

Subjects: C57BL/6J mice and Sardinian alcohol-preferring (sP) rats.[5]

-

Procedures:

-

"Drinking in the Dark" (DID) for Mice: Mice were given access to a single bottle of alcohol for a limited period during the dark phase of their light cycle, which is their active period.[5]

-

"Alcohol vs. Water" Choice with Limited Access for Rats: Rats were given access to multiple bottles containing different concentrations of alcohol and water for a limited and unpredictable period.[5]

-

-

Drug Administration: this compound was administered prior to the drinking session.[5]

-

Data Collection: The volume of alcohol and water consumed was measured to determine alcohol intake and preference.[5]

Locomotor Activity Assessment

This is used to assess the stimulant effects of drugs of abuse and the potential sedative effects of this compound.

-

Subjects: CD1 mice.[3]

-

Apparatus: Photocell-equipped motility cages that automatically record movement.[3]

-

Procedure:

-

Pre-treatment: Mice were pre-treated with this compound or a vehicle.[3]

-

Treatment: Mice were then administered a psychostimulant drug (cocaine, amphetamine, nicotine, or morphine) or a saline control.[3]

-

Testing: The mice were immediately placed in the motility cages, and their locomotor activity was recorded for a set duration (e.g., 60 minutes).[3]

-

-

Data Collection: The total number of photocell beam breaks was recorded as a measure of locomotor activity.

Conclusion

The preclinical data strongly support the anti-addictive potential of this compound across various models of alcohol and substance use disorders. Its dual mechanism of action on the GABA-B and CB1 receptor systems appears to contribute to its broad efficacy. Further research, including clinical trials, is warranted to determine its therapeutic utility in human populations. No clinical trials involving this compound for addiction have been identified at the time of this writing.

References

- 1. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]

- 2. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABAergic signaling in alcohol use disorder and withdrawal: pathological involvement and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shared Mechanisms of Alcohol and Other Drugs - PMC [pmc.ncbi.nlm.nih.gov]

COR659: A Dual-Target Modulator with Therapeutic Potential Beyond Addiction

A Technical Guide for Researchers and Drug Development Professionals

Abstract

COR659 is a novel small molecule that exhibits a unique dual pharmacological profile, acting as a positive allosteric modulator (PAM) of the GABA-B receptor and a negative allosteric modulator (NAM) or inverse agonist at the cannabinoid CB1 receptor.[1][2][3] While the majority of preclinical research has focused on its significant potential in treating addiction and substance use disorders, its mechanism of action suggests a broader range of therapeutic applications. This technical guide explores the potential of this compound beyond the realm of addiction, providing an in-depth analysis of its pharmacology, a summary of key preclinical findings, detailed experimental protocols for its evaluation, and a forward-looking perspective on its potential in other therapeutic areas.

Introduction: The Dual-Targeting Advantage of this compound

The therapeutic potential of this compound stems from its simultaneous modulation of two critical G-protein coupled receptors (GPCRs) involved in neuronal signaling:

-

GABA-B Receptor Positive Allosteric Modulation: As a PAM, this compound enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), at the GABA-B receptor. This potentiation of inhibitory neurotransmission is a key mechanism for its anti-addictive properties.[2] GABA-B PAMs are being investigated for a range of neurological and psychiatric disorders, including anxiety and epilepsy.

-

CB1 Receptor Negative Allosteric Modulation/Inverse Agonism: this compound also acts on the CB1 receptor, a key component of the endocannabinoid system. By acting as a NAM or inverse agonist, it reduces the constitutive activity of the CB1 receptor.[1][2][3] This mechanism is known to be involved in the regulation of appetite, mood, and pain.

This dual-target engagement presents a unique opportunity to address complex disorders with multifactorial etiologies, potentially offering a synergistic therapeutic effect that single-target agents cannot achieve. While research has predominantly focused on addiction, this paper will explore the untapped potential of this compound in other therapeutic landscapes.

Potential Therapeutic Applications Beyond Addiction

Based on the known pharmacology of GABA-B PAMs and CB1 NAMs/inverse agonists, several potential therapeutic avenues for this compound can be hypothesized. It is critical to note that these are theoretical applications for this compound and require dedicated preclinical and clinical investigation for validation.

-

Anxiety Disorders: The anxiolytic potential of GABA-B PAMs is an area of active research. By enhancing GABAergic inhibition, this compound could potentially ameliorate symptoms of generalized anxiety disorder, panic disorder, and social anxiety disorder. The concomitant modulation of the CB1 receptor may offer additional benefits, as the endocannabinoid system is also implicated in mood and anxiety regulation.

-

Obesity and Metabolic Syndrome: The anorectic effects of CB1 receptor inverse agonists are well-documented. This compound's ability to reduce the consumption of palatable food, as demonstrated in preclinical models, suggests its potential in the management of obesity.[3] The dual mechanism could offer a novel approach to not only reduce food intake but also to modulate the reward-driven behaviors associated with overeating.

-

Neuropathic Pain: Both the GABAergic and endocannabinoid systems are crucial in the modulation of pain signaling. GABA-B agonists are used in the management of certain types of pain, and CB1 receptor modulation is a key area of interest for analgesic drug development. The dual action of this compound could potentially offer a synergistic approach to managing chronic pain states.

-

Cognitive Disorders: The role of the GABAergic system in cognitive function is complex, with both inhibitory and disinhibitory circuits playing a role. The potential for GABA-B PAMs to modulate cognitive processes is an emerging area of research.[4] Similarly, the endocannabinoid system is known to influence learning and memory. Further investigation is warranted to understand if this compound's dual action could be beneficial in certain cognitive disorders.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for this compound. It is important to note that a comprehensive, publicly available dataset is limited, and further studies are needed to fully characterize its pharmacological profile.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Receptor | Species | Assay Type | Value | Reference |

| Binding Affinity (Ki) | GABA-B | Rat | [³⁵S]GTPγS | Data not available | |

| CB1 | Rat | [³⁵S]GTPγS | Data not available | ||

| Efficacy (Emax) | GABA-B | Rat | [³⁵S]GTPγS | Data not available | |

| CB1 | Rat | [³⁵S]GTPγS | Data not available | ||

| Potency (EC50/IC50) | GABA-B | Rat | [³⁵S]GTPγS | Data not available | |

| CB1 | Rat | [³⁵S]GTPγS | Data not available |

Table 2: In Vivo Preclinical Efficacy of this compound in Addiction-Related Models

| Animal Model | Species | Endpoint | Doses (mg/kg, i.p.) | Effect | Reference |

| Alcohol Self-Administration | Sardinian alcohol-preferring (sP) rats | Reduction in lever presses | 2.5, 5, 10 | Dose-dependent suppression | [5] |

| Binge-like Alcohol Drinking | C57BL/6J mice and sP rats | Reduction in alcohol intake | 10, 20, 40 | Effective and selective suppression | [6] |

| Chocolate Self-Administration | Wistar rats | Reduction in lever presses | Data not available | Reduced self-administration | [2] |

| Drug-Induced Locomotor Hyperactivity | CD1 mice | Prevention of hyperactivity | Data not available | Effective prevention (cocaine, amphetamine, nicotine, morphine) | [2] |

Note: The lack of specific quantitative values in the tables highlights the need for more detailed public data on this compound's pharmacology.

Experimental Protocols

The following are representative, detailed methodologies for key experiments relevant to the preclinical evaluation of this compound. These protocols are based on standard practices in the field and may require optimization for specific experimental conditions.

[³⁵S]GTPγS Binding Assay for G-Protein Coupled Receptor Activation

This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. It is used to determine the potency (EC50) and efficacy (Emax) of compounds like this compound.

Materials:

-

Cell membranes expressing the receptor of interest (GABA-B or CB1)

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

GDP (Guanosine 5'-diphosphate)

-

Unlabeled GTPγS

-

Test compound (this compound) and reference agonists/antagonists

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the target receptor using standard homogenization and centrifugation techniques. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of Assay Buffer

-

20 µL of GDP (final concentration 10 µM)

-

10 µL of test compound (this compound) at various concentrations.

-

10 µL of reference agonist (for determining PAM activity) or buffer.

-

10 µL of cell membranes (5-20 µg of protein per well).

-

-

Pre-incubation: Incubate the plate at 30°C for 15-20 minutes.

-

Initiation of Reaction: Add 10 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. Basal binding is measured in the absence of any agonist. Agonist-stimulated binding is calculated by subtracting basal binding. Data are typically analyzed using non-linear regression to determine EC50 and Emax values.

Operant Self-Administration of Palatable Food in Rats

This behavioral model assesses the reinforcing properties of a palatable food and the effect of a test compound on the motivation to consume it.

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a cue light above each lever, and a liquid or pellet dispenser.

-

Data acquisition software to record lever presses and reinforcer deliveries.

Procedure:

-

Acclimation and Training:

-

Rats are typically food-restricted to 85-90% of their free-feeding body weight to increase motivation.

-

Rats are trained to press an "active" lever to receive a palatable food reward (e.g., sucrose (B13894) solution, chocolate-flavored pellets). The "inactive" lever has no programmed consequences.

-

Training sessions are conducted daily until a stable baseline of responding is achieved (e.g., consistent number of rewards earned per session for 3-5 consecutive days).

-

-

Drug Administration:

-

Once a stable baseline is established, rats are pre-treated with either vehicle or this compound at various doses (e.g., 2.5, 5, 10 mg/kg, i.p.) a specified time before the operant session (e.g., 30 minutes).

-

A within-subjects or between-subjects design can be used. In a within-subjects design, each rat receives all treatment conditions in a counterbalanced order, with washout periods between drug administrations.

-

-

Testing Session:

-

The operant session is conducted as during training (e.g., 60-minute session).

-

The number of active and inactive lever presses, and the number of rewards earned are recorded.

-

-

Data Analysis:

-

The primary dependent variable is the number of rewards earned or the number of active lever presses.

-

Data are analyzed using appropriate statistical methods, such as repeated measures ANOVA, to compare the effects of different doses of this compound to vehicle treatment.

-

Drug-Induced Locomotor Hyperactivity in Mice